molecular formula CH4N6 B1197941 tetrazole-1,5-diamine CAS No. 2165-21-1

tetrazole-1,5-diamine

Cat. No.: B1197941
CAS No.: 2165-21-1
M. Wt: 100.08 g/mol
InChI Key: XMGWNAIPGOPSNX-UHFFFAOYSA-N
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Description

tetrazole-1,5-diamine is a tetrazole derivative known for its high nitrogen content and unique chemical properties. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.

Biochemical Analysis

Biochemical Properties

1H-Tetrazole-1,5-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions and influencing the activity of metalloenzymes. For instance, 1H-Tetrazole-1,5-diamine can bind to the active sites of enzymes, altering their catalytic properties and affecting metabolic pathways. Additionally, it can interact with proteins through hydrogen bonding and electrostatic interactions, potentially modifying protein structure and function .

Cellular Effects

The effects of 1H-Tetrazole-1,5-diamine on cellular processes are diverse and depend on the concentration and exposure duration. In various cell types, 1H-Tetrazole-1,5-diamine has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 1H-Tetrazole-1,5-diamine can affect the expression of genes involved in metabolic processes, thereby altering cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 1H-Tetrazole-1,5-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, 1H-Tetrazole-1,5-diamine can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Tetrazole-1,5-diamine can change over time due to its stability and degradation properties. Studies have shown that 1H-Tetrazole-1,5-diamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pressure. Long-term exposure to 1H-Tetrazole-1,5-diamine can lead to cumulative effects on cellular function, including alterations in metabolic activity and cellular viability .

Dosage Effects in Animal Models

The effects of 1H-Tetrazole-1,5-diamine in animal models vary with different dosages. At low doses, it may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 1H-Tetrazole-1,5-diamine can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses .

Metabolic Pathways

1H-Tetrazole-1,5-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within cells, thereby affecting cellular function and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: tetrazole-1,5-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen azide under controlled conditions. Another method includes the cyclization of aminoguanidine with nitrous acid. These reactions typically require specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tetrazole-1,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents and temperature control to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

tetrazole-1,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

tetrazole-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGWNAIPGOPSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=NN1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308652
Record name 1H-Tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165-21-1
Record name 1H-Tetrazole-1,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2165-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole-1,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2165-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206228
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Tetrazole-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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